molecular formula C19H32O3S B14865881 Methyl 12-phenyldodecane-1-sulfonate

Methyl 12-phenyldodecane-1-sulfonate

Cat. No.: B14865881
M. Wt: 340.5 g/mol
InChI Key: PWNCJUAVRRJKNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodecylbenzene sulfonate is typically synthesized through the sulfonation of dodecylbenzene. The process involves the electrophilic substitution of the benzene ring with a sulfonic acid group. The reaction is carried out using sulfur trioxide or oleum as the sulfonating agents . The resulting sulfonic acid is then esterified with methanol to produce methyl dodecylbenzene sulfonate .

Industrial Production Methods: In industrial settings, the production of methyl dodecylbenzene sulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically conducted at elevated temperatures, followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl dodecylbenzene sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl dodecylbenzene sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dodecylbenzene sulfonate is primarily based on its surfactant properties. The compound has a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances . The molecular targets include cell membranes and other hydrophobic surfaces, facilitating the removal of oils and greases .

Comparison with Similar Compounds

Uniqueness: Methyl dodecylbenzene sulfonate stands out due to its methyl ester group, which imparts unique solubility and reactivity properties compared to other alkylbenzene sulfonates. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

Molecular Formula

C19H32O3S

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 12-phenyldodecane-1-sulfonate

InChI

InChI=1S/C19H32O3S/c1-22-23(20,21)18-14-9-7-5-3-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,2-9,11,14-15,18H2,1H3

InChI Key

PWNCJUAVRRJKNP-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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